molecular formula C17H18N2O4 B10979266 N-[2-(furan-2-yl)ethyl]-5,6-dimethoxy-1H-indole-2-carboxamide

N-[2-(furan-2-yl)ethyl]-5,6-dimethoxy-1H-indole-2-carboxamide

Cat. No.: B10979266
M. Wt: 314.34 g/mol
InChI Key: SSJKCRLVECJXGI-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)ethyl]-5,6-dimethoxy-1H-indole-2-carboxamide is a complex organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a furan ring, an indole core, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)ethyl]-5,6-dimethoxy-1H-indole-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction, where furan is reacted with an acyl chloride in the presence of a Lewis acid catalyst.

    Attachment of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the intermediate compound with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)ethyl]-5,6-dimethoxy-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy groups on the indole ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as alkoxides or amines in the presence of a base.

Major Products

    Oxidation: Furanones, hydroxylated derivatives.

    Reduction: Amines.

    Substitution: Various substituted indole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)ethyl]-5,6-dimethoxy-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(furan-2-yl)ethyl]-5-methoxy-1H-indole-2-carboxamide
  • N-[2-(furan-2-yl)ethyl]-6-methoxy-1H-indole-2-carboxamide
  • N-[2-(furan-2-yl)ethyl]-1H-indole-2-carboxamide

Uniqueness

N-[2-(furan-2-yl)ethyl]-5,6-dimethoxy-1H-indole-2-carboxamide is unique due to the presence of two methoxy groups on the indole ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific properties and applications.

Properties

Molecular Formula

C17H18N2O4

Molecular Weight

314.34 g/mol

IUPAC Name

N-[2-(furan-2-yl)ethyl]-5,6-dimethoxy-1H-indole-2-carboxamide

InChI

InChI=1S/C17H18N2O4/c1-21-15-9-11-8-14(19-13(11)10-16(15)22-2)17(20)18-6-5-12-4-3-7-23-12/h3-4,7-10,19H,5-6H2,1-2H3,(H,18,20)

InChI Key

SSJKCRLVECJXGI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C=C(N2)C(=O)NCCC3=CC=CO3)OC

Origin of Product

United States

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